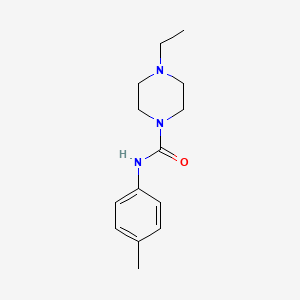
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family of compounds and is also known by its trade name, GW 501516. This compound has shown promising results in scientific studies, particularly in the areas of metabolic disorders and cancer research. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide involves the activation of the PPARδ pathway. PPARδ is a nuclear receptor that plays a crucial role in regulating metabolism and energy expenditure. Activation of this pathway leads to increased fatty acid oxidation and glucose uptake, which can help to improve insulin sensitivity and reduce the risk of metabolic disorders such as obesity and type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation. In addition, it has been shown to have anti-tumor properties, inhibiting the growth of cancer cells by inducing apoptosis and preventing tumor angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potential applications in various fields, including metabolic disorders and cancer research. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis process, which requires expertise in organic chemistry. In addition, the compound is relatively expensive, which can be a limiting factor for some research projects.
Zukünftige Richtungen
There are numerous future directions for research involving N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide. One potential area of research is its use as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosage and duration of treatment, as well as potential side effects.
Another potential area of research is the use of this compound in cancer research. Studies have shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine the optimal dosage and duration of treatment.
Overall, this compound is a compound with significant potential in various fields of scientific research. Its complex synthesis process and relatively high cost may be limiting factors, but further studies are needed to determine its optimal applications and potential benefits.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 3-chloro-2-methylphenylamine with 4-methyl-3-nitrobenzoic acid to form an amide intermediate. This intermediate is then subjected to various chemical reactions, including acylation, reduction, and deprotection, to yield the final product. The synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Studies have shown that this compound can activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a crucial role in regulating metabolism and energy expenditure.
In addition to its potential applications in metabolic disorders, this compound has also shown promising results in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and preventing tumor angiogenesis.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-14(9)18(20)21)15(19)17-13-5-3-4-12(16)10(13)2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUPZYURSOANAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)


![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)

![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)